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Compound of Interest

Compound Name:
2-(3-Oxopiperazin-1-yl)acetic acid

hydrochloride

CAS No.: 2060053-75-8

Cat. No.: B2487243

Get Quote

Executive Summary
CAS 2060053-75-8, chemically identified as JNJ-74699157 (or ARS-3248), is a synthetic small-

molecule pharmacological agent designed as a targeted covalent inhibitor of the KRAS G12C

oncoprotein.[1] Developed jointly by Wellspring Biosciences and Janssen Research &

Development, it represents a second-generation effort to target the historically "undruggable"

KRAS mutant by exploiting the Switch II Pocket (S-IIP).[1]

While the molecule demonstrated high selectivity and potency in preclinical models, its clinical

development (Phase I, NCT04006301) was terminated due to dose-limiting skeletal muscle

toxicities (specifically Grade 3–4 CPK elevation) and a lack of sufficient efficacy at tolerable

doses.[1] This guide analyzes its chemical architecture, mechanism of action, and the specific

toxicological challenges that defined its lifecycle.

Chemical Identity & Physicochemical Profile[1][2][3]
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JNJ-74699157 belongs to a class of atropisomeric quinazoline-based inhibitors derived from

the foundational chemistry of ARS-1620.[1] It is designed to overcome the rapid metabolic

clearance observed in earlier prototypes.

Nomenclature and Identifiers
Parameter Details

CAS Registry Number 2060053-75-8

Primary Code Names JNJ-74699157, ARS-3248

Chemical Class Small Molecule, Covalent Electrophile

Scaffold Type Quinazoline / Heterocyclic Atropisomer

Target KRAS p.G12C (Glycine-12 to Cysteine mutant)

Physicochemical Characteristics
The molecule was optimized for oral bioavailability and stability compared to its predecessor,

ARS-1620.[1]
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Property Characteristic / Value Implication

Binding Mode Irreversible Covalent
Forms a covalent bond with

the thiol group of Cys12.[1]

Stereochemistry Atropisomeric

Restricted rotation ensures the

warhead is pre-positioned for

the target cysteine.

Solubility Low to Moderate (Aqueous)

Requires formulation aids

(e.g., amorphous solid

dispersion) for oral delivery.[1]

Metabolic Stability High (Preclinical)

Designed to resist rapid

oxidative metabolism

(CYP3A4) common in first-gen

inhibitors.[1]

Warhead Acrylamide derivative

The electrophilic moiety

responsible for the Michael

addition reaction with Cys12.

Mechanism of Action (MoA)
JNJ-74699157 functions as a GDP-state specific covalent inhibitor.[1] Unlike ATP-competitive

kinase inhibitors, it does not compete with the nucleotide (GTP/GDP) directly but binds to an

allosteric pocket that exists only when KRAS is in its inactive (GDP-bound) conformation.[1]

The "Trapping" Mechanism[1]
Recognition: The inhibitor binds to the Switch II Pocket (S-IIP), a shallow hydrophobic groove

near the effector binding region.[1]

Reaction: The acrylamide warhead is positioned in proximity to the mutant Cysteine 12

residue.

Locking: A Michael addition reaction occurs, forming a permanent covalent bond.
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Consequence: The KRAS G12C protein is "trapped" in the inactive GDP-bound state,

preventing the exchange of GDP for GTP.[1] This blocks the interaction with downstream

effectors like RAF, halting the MAPK signaling cascade.[2]

Signaling Pathway Visualization
The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by JNJ-

74699157.[1]
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Caption: JNJ-74699157 covalently locks KRAS G12C in the inactive GDP state, severing

downstream signaling.

Safety Profile & Toxicology (Clinical Findings)
The clinical development of JNJ-74699157 was halted primarily due to safety concerns that

emerged during the Phase I dose-escalation study (NCT04006301).[1]

Dose-Limiting Toxicity (DLT)
The primary adverse event leading to trial termination was skeletal muscle toxicity,

characterized by elevated Creatine Phosphokinase (CPK).[1]

Adverse Event Grade (CTCAE) Incidence
Clinical

Manifestation

Increased CPK Grade 3–4 High

Asymptomatic or

symptomatic elevation

of muscle enzymes,

posing a risk of

rhabdomyolysis.[1]

Myalgia Grade 1–2 Moderate

Muscle pain and

weakness associated

with CPK spikes.[1]

Fatigue Grade 1–2 Common
Generalized asthenia.

[1]

Mechanism of Toxicity
While KRAS G12C inhibitors are designed to be tumor-specific (since wild-type KRAS lacks

Cys12), off-target effects or specific metabolic liabilities can cause toxicity.[1] The muscle

toxicity observed with JNJ-74699157 is distinct from the gastrointestinal/hepatotoxicity profile of

other G12C inhibitors (e.g., sotorasib).[1]

Hypothesis: The toxicity may stem from off-target binding to other cysteine-containing

kinases or proteins enriched in skeletal muscle, or a metabolite-driven effect.[1]
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Synthesis & Manufacturing Principles
While the exact proprietary process is confidential, the synthesis of this class of inhibitors

generally follows a convergent route.

Retrosynthetic Analysis
The molecule is typically assembled from three key components:

The Core Scaffold: A quinazoline or pyrido-pyrimidine ring system.[1]

The Chiral Amine: Often a piperazine or pyrrolidine derivative that fits into the solvent-

exposed region.[1]

The Warhead: An acryloyl chloride or similar electrophile introduced in the final step.

General Synthetic Workflow
Scaffold Construction: Nucleophilic aromatic substitution (SNAr) is used to functionalize the

quinazoline core with the chiral amine.

Coupling: The core is coupled with a phenol or aryl group that occupies the hydrophobic

pocket (Switch II).

Acrylation (Critical Step): The final step involves reacting the secondary amine on the

scaffold with acryloyl chloride or an acrylic acid derivative (using coupling agents like HATU)

to install the reactive warhead.

Control: Temperature must be strictly controlled (<0°C) to prevent polymerization of the

acrylamide.[1]

Experimental Protocols
In Vitro KRAS G12C Binding Assay (Mass Spectrometry)
To verify covalent engagement of JNJ-74699157 with KRAS G12C.[1]

Reagents:
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Recombinant KRAS G12C protein (GDP-loaded).[1]

JNJ-74699157 (10 mM DMSO stock).[1]

Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2.[1]

Protocol:

Incubation: Dilute KRAS G12C protein to 2 µM in reaction buffer.

Treatment: Add JNJ-74699157 at a 1:1 to 1:10 molar ratio (Protein:Inhibitor).

Time-Course: Incubate at Room Temperature for 1, 2, and 4 hours.

Quenching: Stop reaction by adding 0.1% Formic Acid.

Analysis: Analyze via Intact Protein LC-MS (Liquid Chromatography-Mass Spectrometry).

Validation: A mass shift of +MW of Inhibitor (approx. +500-600 Da) on the protein peak

confirms covalent adduct formation.[1]

Cellular Phospho-ERK (pERK) Inhibition Assay
To measure potency in a cellular context.[1][3]

Cell Line: NCI-H358 (KRAS G12C mutant NSCLC).[1] Protocol:

Seeding: Plate 20,000 cells/well in a 96-well plate; incubate overnight.

Dosing: Treat cells with serial dilutions of JNJ-74699157 (0.1 nM to 10 µM) for 2–4 hours.

Lysis: Remove media and lyse cells with Phospho-Safe extraction buffer.

Detection: Quantify pERK1/2 and Total ERK levels using an ELISA or AlphaLISA kit.

Calculation: Plot pERK/Total ERK ratio vs. log[concentration] to determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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